EGFR Kinase Inhibitory Potency: N-(3-Bromophenyl) Derivative Demonstrates 5.8-Fold Superiority over N-Benzyl Analog
When 7-Methoxyquinazolin-4-amine is derivatized at the C4-amine position, the choice of substituent dramatically alters EGFR inhibitory potency. N-(3-bromophenyl)-7-methoxyquinazolin-4-amine achieves an IC50 of 10 nM against EGFR kinase, whereas the N-benzyl-substituted analog N-benzyl-7-methoxyquinazolin-4-amine exhibits a substantially weaker IC50 of 58 nM under identical assay conditions [1][2].
| Evidence Dimension | EGFR kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 10 nM (for the N-(3-bromophenyl) derivative synthesized from 7-Methoxyquinazolin-4-amine) |
| Comparator Or Baseline | N-benzyl-7-methoxyquinazolin-4-amine: 58 nM |
| Quantified Difference | 5.8-fold greater potency (lower IC50) for the 3-bromophenyl derivative |
| Conditions | In vitro EGFR kinase assay; pH 7.4, 2°C; measurement of [γ-32P]ATP phosphate transfer |
Why This Matters
Procurement of the 7-methoxyquinazolin-4-amine core enables the synthesis of sub-100 nM EGFR inhibitors, and the 5.8-fold potency differential between structurally similar C4-substituents underscores that the parent scaffold's value is fully realized only when paired with specific, optimized anilines.
- [1] BindingDB. BDBM3298: N-(3-bromophenyl)-7-methoxyquinazolin-4-amine (CHEMBL93181). View Source
- [2] BindingDB. BDBM3283: N-benzyl-7-methoxyquinazolin-4-amine. View Source
